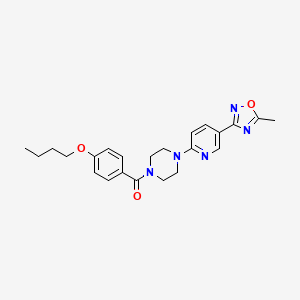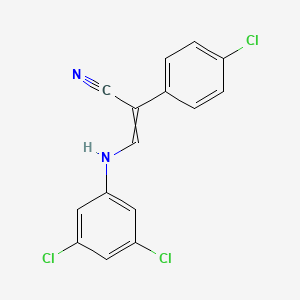![molecular formula C23H26N4O4S B2724102 3-(2-methoxyethyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 451466-85-6](/img/no-structure.png)
3-(2-methoxyethyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methoxyethyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C23H26N4O4S and its molecular weight is 454.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Activity
The compound exhibits significant pharmacological activities. Studies have shown that similar quinazoline derivatives act as potent α1-adrenoceptor antagonists. For instance, research on DC-015, a closely related quinazoline derivative, demonstrated its effectiveness in reducing blood pressure in spontaneously hypertensive rats (SHR) by blocking α1-adrenoceptors in vascular smooth muscle. This suggests potential applications in studying cardiovascular diseases and developing therapeutic agents targeting hypertension and related conditions (Yen et al., 1996).
Antihypertensive and Cardiovascular Effects
Further studies on DL-017, another quinazoline derivative, have shown its capacity as an α1-adrenoceptor antagonist with antihypertensive effects without inducing reflex tachycardia or affecting cerebral blood flow autoregulation. This implies the compound's role in developing long-term treatments for hypertension and investigating cardiovascular pharmacology (Tsai et al., 2001).
Antimicrobial and Antitumor Activities
Quinazoline derivatives have been synthesized with varying functional groups, exhibiting antimicrobial and antitumor properties. This indicates the compound's potential in contributing to the synthesis of new chemical entities with desired biological activities. For instance, novel bis quinazolinone derivatives have shown insecticidal efficacy, highlighting the compound's application in developing insect control agents (El-Shahawi et al., 2016).
Corrosion Inhibition
Some piperazine-substituted quinazolin-4(3H)-one derivatives, including structures similar to the compound , have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic environments. This suggests the compound's application in materials science, specifically in developing new corrosion inhibitors for industrial applications (Chen et al., 2021).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-methoxyethyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-(4-methoxyphenyl)piperazine-1-carboxylic acid, which is then converted to the second intermediate, 7-(4-(4-methoxyphenyl)piperazin-1-yl)-2-sulfanylidene-1H-quinazolin-4-one. This intermediate is then coupled with 2-methoxyethylamine to form the final product.", "Starting Materials": [ "4-nitrophenol", "4-chlorobenzoic acid", "4-(4-methoxyphenyl)piperazine", "thiourea", "2-methoxyethylamine", "sodium hydroxide", "hydrochloric acid", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium acetate", "sodium borohydride", "palladium on carbon" ], "Reaction": [ "4-nitrophenol is reduced to 4-aminophenol using sodium borohydride", "4-chlorobenzoic acid is reacted with 4-aminophenol to form 4-(4-chlorobenzoyl)phenylamine", "4-(4-chlorobenzoyl)phenylamine is reacted with 4-(4-methoxyphenyl)piperazine to form 4-(4-methoxyphenyl)piperazine-1-carboxylic acid", "4-(4-methoxyphenyl)piperazine-1-carboxylic acid is reacted with thiourea and sulfuric acid to form 7-(4-(4-methoxyphenyl)piperazin-1-yl)-2-sulfanylidene-1H-quinazolin-4-one", "7-(4-(4-methoxyphenyl)piperazin-1-yl)-2-sulfanylidene-1H-quinazolin-4-one is reacted with 2-methoxyethylamine in the presence of sodium hydroxide to form the final product, 3-(2-methoxyethyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1H-quinazolin-4-one" ] } | |
Numéro CAS |
451466-85-6 |
Formule moléculaire |
C23H26N4O4S |
Poids moléculaire |
454.55 |
Nom IUPAC |
3-(2-methoxyethyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C23H26N4O4S/c1-30-14-13-27-22(29)19-8-3-16(15-20(19)24-23(27)32)21(28)26-11-9-25(10-12-26)17-4-6-18(31-2)7-5-17/h3-8,15H,9-14H2,1-2H3,(H,24,32) |
Clé InChI |
VSJYPQZMVKULGO-UHFFFAOYSA-N |
SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)NC1=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-([2,3'-bithiophen]-5-yl)ethyl)furan-3-carboxamide](/img/structure/B2724021.png)
![N-[4-(acetylamino)phenyl]-2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamide](/img/structure/B2724022.png)



![(Z)-5-((2-(2,6-dimethylmorpholino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2724027.png)

![2-bromo-N-[cyano(2-methoxyphenyl)methyl]furan-3-carboxamide](/img/structure/B2724029.png)
![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-1-morpholinoethan-1-one](/img/structure/B2724030.png)
![7-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2724031.png)


![N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2724037.png)
![[1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B2724042.png)
